In-Depth Technical Guide: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
In-Depth Technical Guide: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
CAS Number: 84478-76-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a key chemical intermediate. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide combines verified data with representative methodologies derived from established chemical principles for the synthesis of structurally related compounds.
Chemical and Physical Properties
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a polysubstituted aromatic compound. Its structure, featuring chloro, fluoro, methoxy, and nitro functional groups, makes it a versatile building block in organic synthesis. The interplay of these electron-withdrawing and -donating groups on the benzene ring dictates its reactivity, particularly in nucleophilic aromatic substitution reactions.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₃ | [1][2] |
| Molecular Weight | 205.57 g/mol | [1][2] |
| CAS Number | 84478-76-2 | [1][2] |
| Appearance | Solid (form) | |
| Melting Point | 72-75 °C | [3] |
| Boiling Point | 307.9 °C at 760 mmHg | [3] |
| Density | 1.453 g/cm³ | [3] |
| Flash Point | 140 °C | [3] |
| InChI Key | CRONHBXGPYQWHX-UHFFFAOYSA-N | |
| SMILES | COc1cc(c(F)cc1Cl)--INVALID-LINK--=O | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The logical synthetic route would start from 2-chloro-4-fluoroanisole, followed by nitration. The directing effects of the methoxy, chloro, and fluoro groups will influence the position of the incoming nitro group.
Caption: Proposed synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.
Representative Experimental Protocol: Nitration of 2-Chloro-4-fluoroanisole
Disclaimer: The following protocol is a representative example based on general nitration procedures for similar aromatic compounds and has not been directly extracted from a published synthesis of the target molecule. Researchers should conduct their own optimization and safety assessments.
Materials:
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2-Chloro-4-fluoroanisole
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
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Reaction: To a solution of 2-chloro-4-fluoroanisole in a suitable solvent like dichloromethane, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature is maintained between 0 and 5 °C.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.
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Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Research and Development
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its functional groups provide multiple reaction sites for further chemical transformations.
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Pharmaceutical Synthesis: The nitro group can be reduced to an amine, which is a common precursor for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor ligands. The halogen substituents can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further molecular diversity.
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Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[3]
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Dye and Pigment Industry: The chromophoric nitro group and the potential for modification of the aromatic ring make it a useful intermediate in the production of dyes and pigments.[3]
Safety and Handling
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Source |
| Toxic if swallowed. | Do not breathe dust/fume/gas/mist/vapors/spray. | |
| Causes severe skin burns and eye damage. | Wash skin thoroughly after handling. | |
| Wear protective gloves/protective clothing/eye protection/face protection. | ||
| IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | ||
| IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene are not consistently available in the public domain. Chemical suppliers may provide this information upon request with a purchase. Computational predictions for its mass spectrometry adducts are available.
Conclusion
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While detailed experimental data is sparse in publicly available literature, its chemical properties and likely synthetic routes can be inferred from existing chemical knowledge. As with any chemical reagent, proper safety protocols must be strictly followed during its handling and use. Further research into the applications and reaction pathways of this compound could unveil new opportunities in various fields of chemical science.
